4-(Trifluoromethyl)phenylurethane
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Overview
Description
4-(Trifluoromethyl)phenylurethane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urethane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenylurethane typically involves the reaction of 4-(trifluoromethyl)phenol with an isocyanate. One common method is the reaction of 4-(trifluoromethyl)phenol with phenyl isocyanate under mild conditions to form the desired urethane compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)phenylurethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urethane group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenylurethanes.
Scientific Research Applications
4-(Trifluoromethyl)phenylurethane has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein binding assays.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenylurethane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the urethane functionality.
Trifluoromethylbenzene: Contains the trifluoromethyl group attached to a benzene ring without additional functional groups.
Uniqueness: 4-(Trifluoromethyl)phenylurethane is unique due to the presence of both the trifluoromethyl and urethane groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
ethyl N-[4-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVZZFDJGJRPMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380637 |
Source
|
Record name | 4-(Trifluoromethyl)phenylurethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23794-73-2 |
Source
|
Record name | 4-(Trifluoromethyl)phenylurethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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